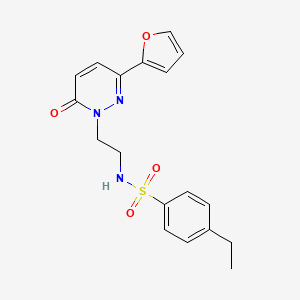

4-ethyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethyl-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-2-14-5-7-15(8-6-14)26(23,24)19-11-12-21-18(22)10-9-16(20-21)17-4-3-13-25-17/h3-10,13,19H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYUVRYSVQWKDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

Synthesis of Pyridazinone Moiety: The pyridazinone ring is formed by the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

Coupling Reactions: The furan and pyridazinone intermediates are then coupled using a suitable linker, such as an ethyl group, through a nucleophilic substitution reaction.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.

Substitution: The benzenesulfonamide group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Dihydropyridazines and related compounds.

Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

4-ethyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes and receptors.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and other proteins.

Pathways Involved: The compound may inhibit or activate specific biochemical pathways, depending on its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with key analogs from the literature:

Structural and Electronic Differences

- Substituent Effects: The furan-2-yl group in the target compound is electron-rich due to oxygen’s lone pairs, contrasting with the electron-withdrawing 4-cyanobenzyloxy group in 5c . This difference may alter binding to hydrophobic pockets or redox-sensitive targets.

Pharmacological Implications

- Target Selectivity : The furan-2-yl group may confer selectivity for furin-like proteases or cytochrome P450 isoforms, unlike the piperazine/piperidine substituents in 6e–6h, which are common in GPCR-targeting drugs .

Spectral and Physicochemical Properties

- HRMS/NMR : The target compound’s molecular weight (~454.5 g/mol) is lower than Example 53’s (589.1 g/mol) , implying better bioavailability. Aromatic proton shifts in 1H NMR (δ ~7.8–7.9) would resemble 5c’s benzenesulfonamide signals .

- Solubility : The furan-2-yl group’s moderate polarity may improve solubility compared to highly lipophilic 4-chlorophenyl analogs (e.g., 6h) .

Biological Activity

4-ethyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound belonging to the class of sulfonamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula for 4-ethyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is , with a molecular weight of approximately 356.42 g/mol. The structure features a sulfonamide group, a furan ring, and a pyridazine moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

- Anticancer Activity : Studies indicate that sulfonamide derivatives can induce apoptosis in cancer cells by activating mitochondrial pathways. For instance, compounds similar to 4-ethyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide have demonstrated the ability to modulate the expression of apoptotic proteins such as Bax and Bcl-2, leading to increased caspase activation and apoptosis in various cancer cell lines .

- Antimicrobial Activity : Sulfonamides are historically known for their antibacterial properties. The presence of the furan and pyridazine rings enhances the compound's ability to inhibit bacterial growth by interfering with folate synthesis pathways .

Biological Activity Data

The following table summarizes the biological activity data of 4-ethyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide and related compounds:

| Activity | Cell Line/Organism | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antitumor Activity | HeLa Cells | 3.24 | Induction of apoptosis via mitochondrial pathway |

| Antitumor Activity | A549 Cells | 10.96 | Apoptosis induction |

| Antimicrobial Activity | Various Bacteria | Varies | Inhibition of folate synthesis |

Case Studies

- Anticancer Studies : A study investigating the apoptotic effects of similar compounds on HeLa cells demonstrated that treatment with these derivatives resulted in a significant increase in apoptosis rates compared to control treatments. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, indicating potential for therapeutic applications in cancer treatment .

- Antimicrobial Efficacy : Another research highlighted the antibacterial properties of sulfonamide derivatives against various strains of bacteria, showing effectiveness comparable to traditional antibiotics. The structural modifications introduced by the furan and pyridazine groups were found to enhance bioavailability and efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-ethyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and sulfonamide bond formation. Key steps include:

- Step 1 : Coupling of the pyridazinone core with a furan-substituted intermediate under basic conditions (e.g., NaOH in DMF at 60–80°C) .

- Step 2 : Sulfonylation using 4-ethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the final sulfonamide .

- Critical Parameters : Solvent choice (DMF or NMP), temperature control (±2°C), and stoichiometric ratios (1:1.2 for sulfonyl chloride) to minimize side products .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyridazinone and furan moieties. Aromatic protons in the benzenesulfonamide group appear as distinct doublets (δ 7.5–8.0 ppm) .

- HPLC-MS : Monitors purity (>98%) and molecular ion peaks ([M+H]⁺ expected at m/z ~444) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve ambiguities in stereochemistry .

Q. How can in vitro biological activity assays be designed to evaluate this compound’s enzyme inhibition potential?

- Methodological Answer :

- Target Selection : Prioritize enzymes with structural homology to COX-2, 5-LOX, or carbonic anhydrases, as seen in related sulfonamide derivatives .

- Assay Protocol :

- Use recombinant enzymes in buffer (pH 7.4) with substrate (e.g., arachidonic acid for COX-2).

- Measure IC₅₀ values via spectrophotometry (e.g., absorbance at 450 nm for product formation).

- Include positive controls (e.g., Celecoxib for COX-2) .

Advanced Research Questions

Q. How can computational modeling predict multi-target interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to COX-2, 5-LOX, and carbonic anhydrase IX. Validate with crystallographic data from PDB entries (e.g., 5KIR for COX-2) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .

- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities (ΔG ≤ -8 kcal/mol suggests strong inhibition) .

Q. What strategies mitigate stability issues during long-term storage or in biological matrices?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the sulfonamide bond (pH-dependent) and oxidation of the furan ring are primary risks .

- Stabilization Methods :

- Lyophilization with cryoprotectants (e.g., trehalose) for solid-state storage.

- Antioxidants (e.g., ascorbic acid) in liquid formulations .

- Accelerated Stability Testing : 40°C/75% RH for 3 months; monitor via HPLC for degradation products .

Q. How can contradictory data between computational predictions and experimental results be resolved?

- Methodological Answer :

- Case Example : If docking predicts strong COX-2 binding but in vitro assays show weak activity:

Verify protein preparation (protonation states, solvation).

Re-evaluate force field parameters (e.g., AMBER vs. CHARMM).

Test for allosteric effects or metabolite interference via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.